
(Phenylmethyl)(1,1'-biphenyl)-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Phenylmethyl)(1,1’-biphenyl)-4-ol is an organic compound that features a biphenyl structure with a phenylmethyl group and a hydroxyl group attached. This compound is part of the larger family of biphenyl derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Phenylmethyl)(1,1’-biphenyl)-4-ol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of (Phenylmethyl)(1,1’-biphenyl)-4-ol follows similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(Phenylmethyl)(1,1’-biphenyl)-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield biphenyl ketones, while substitution reactions can introduce halogens or nitro groups onto the biphenyl rings .
Aplicaciones Científicas De Investigación
(Phenylmethyl)(1,1’-biphenyl)-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex biphenyl derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (Phenylmethyl)(1,1’-biphenyl)-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity or altering receptor function .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 4-methyl-: This compound has a similar biphenyl structure but with a methyl group instead of a phenylmethyl group.
Biphenyl: The simplest biphenyl derivative, consisting of two connected phenyl rings without additional substituents.
Phenylbenzene: Another name for biphenyl, highlighting its structure of two phenyl rings connected by a single bond.
Uniqueness
(Phenylmethyl)(1,1’-biphenyl)-4-ol is unique due to the presence of both a phenylmethyl group and a hydroxyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
85353-67-9 |
|---|---|
Fórmula molecular |
C19H16O |
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
3-benzyl-4-phenylphenol |
InChI |
InChI=1S/C19H16O/c20-18-11-12-19(16-9-5-2-6-10-16)17(14-18)13-15-7-3-1-4-8-15/h1-12,14,20H,13H2 |
Clave InChI |
RVZWRZSXBTVZIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1,2-dimethyl-1H-benzo[d]imidazol-5-amine](/img/structure/B13772701.png)
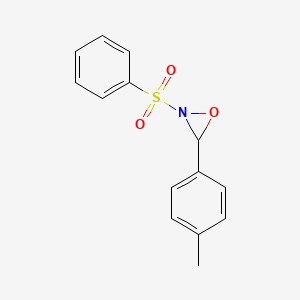
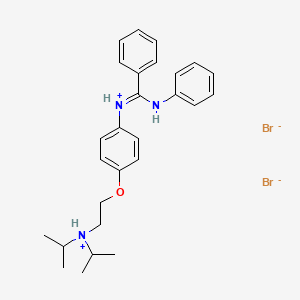
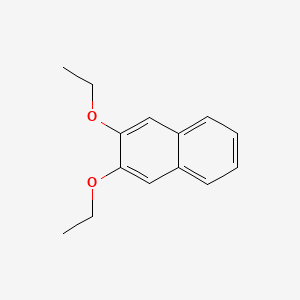
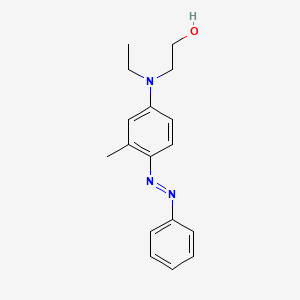
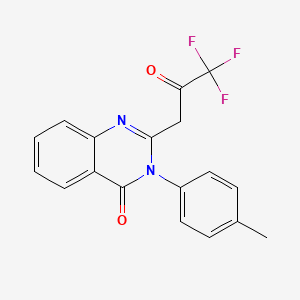
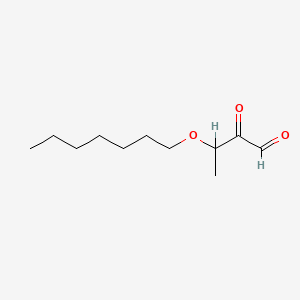
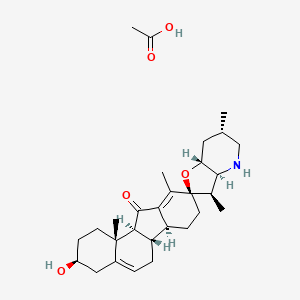
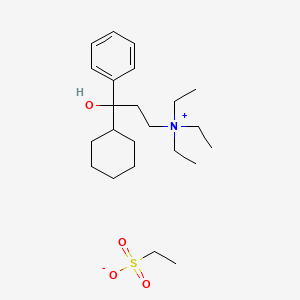
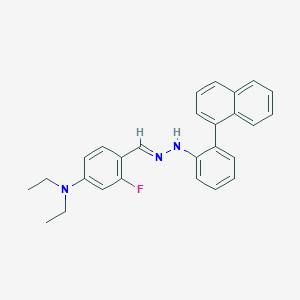
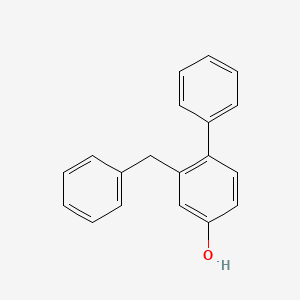
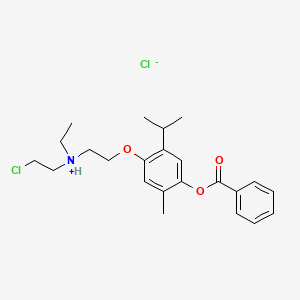
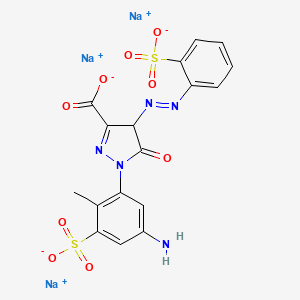
![sodium;4-[[4-[bis[4-(4-sulfoanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-yl]amino]benzenesulfonic acid](/img/structure/B13772765.png)
